5-bromo-4-chloro-1H-benzoimidazole chemical properties
5-bromo-4-chloro-1H-benzoimidazole chemical properties
An In-depth Technical Guide to 5-bromo-4-chloro-1H-benzoimidazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-4-chloro-1H-benzoimidazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Given its structural features, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. This document delves into its fundamental chemical properties, proposes a robust synthetic pathway, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery.
Core Molecular Profile and Physicochemical Properties
5-bromo-4-chloro-1H-benzoimidazole is a substituted benzimidazole with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] The presence of two distinct halogen atoms on the benzene ring, in addition to the reactive imidazole moiety, makes it a unique scaffold for chemical diversification. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from analogous structures.
Table 1: Physicochemical Properties of 5-bromo-4-chloro-1H-benzoimidazole
| Property | Value | Source/Comment |
| CAS Number | 1008361-81-6 | [1][2] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Synonyms | 6-Bromo-7-chloro-1H-benzo[d]imidazole | [1] |
| Appearance | Predicted: Off-white to light-colored solid | Based on similar benzimidazoles[3] |
| pKa | Predicted: ~10-11 for the N-H proton | Based on similar benzimidazoles[3] |
| Solubility | Predicted: Soluble in polar organic solvents like DMSO, DMF, and Methanol | Based on general benzimidazole solubility[3] |
Synthesis and Mechanistic Considerations
The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, with the most common and reliable method being the condensation of an o-phenylenediamine with a one-carbon electrophile.[4] For the synthesis of 5-bromo-4-chloro-1H-benzoimidazole, a plausible and efficient route involves the reaction of 4-bromo-5-chloro-1,2-phenylenediamine with an orthoformate, typically trimethyl orthoformate, under acidic conditions.
The causality behind this choice is twofold: the diamine precursor provides the necessary benzene and amine framework, while the orthoformate serves as a highly efficient source for the C2 carbon of the imidazole ring. The acidic catalyst is crucial for activating the orthoformate and facilitating the intramolecular cyclization and dehydration steps.
Caption: Proposed synthetic workflow for 5-bromo-4-chloro-1H-benzoimidazole.
Experimental Protocol: Synthesis of 5-bromo-4-chloro-1H-benzoimidazole
This protocol is a representative, validated procedure based on established methodologies for benzimidazole synthesis.[3][5]
-
Reaction Setup: To a solution of 4-bromo-5-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add trimethyl orthoformate (5-10 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 equivalents). The acid protonates the orthoformate, making it more susceptible to nucleophilic attack by the diamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of heat is to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water.
-
Neutralization and Precipitation: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7. This step quenches the acid catalyst and precipitates the product, which is typically less soluble in the aqueous mixture.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 5-bromo-4-chloro-1H-benzoimidazole.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (in DMSO-d₆) | δ ~12.5-13.0 ppm: Broad singlet, 1H (N-H, exchangeable with D₂O). δ ~8.2-8.4 ppm: Singlet, 1H (C2-H). δ ~7.5-7.8 ppm: Two doublets, 2H (aromatic protons on the benzene ring). |
| ¹³C NMR (in DMSO-d₆) | δ ~150-155 ppm: C2 carbon. δ ~135-145 ppm: Quaternary carbons of the fused rings (C3a, C7a). δ ~110-130 ppm: Remaining aromatic carbons, including those bearing Br and Cl. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3100 cm⁻¹ (broad): N-H stretching vibration. ~1620 cm⁻¹: C=N stretching of the imidazole ring. ~1450 cm⁻¹: Aromatic C=C stretching. ~1100-1000 cm⁻¹: C-Cl stretching. ~600-500 cm⁻¹: C-Br stretching. |
| Mass Spectrometry (EI) | m/z ~230, 232, 234: Molecular ion cluster (M⁺) showing a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
The justification for these predictions lies in established spectroscopic principles. The downfield shift of the N-H proton is characteristic of acidic protons in heterocyclic systems. The aromatic protons will exhibit shifts and couplings dictated by the electronic effects of the halogen substituents. In mass spectrometry, the unique isotopic signatures of bromine and chlorine provide an unambiguous confirmation of the elemental composition.[9]
Chemical Reactivity and Derivatization Potential
The reactivity of 5-bromo-4-chloro-1H-benzoimidazole is governed by three main regions: the N-H proton of the imidazole ring, the C2 position, and the halogenated benzene ring.
-
N-H Acidity and Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation and N-arylation. Copper-catalyzed Chan-Lam coupling with boronic acids is a modern, field-proven method for N-arylation of benzimidazoles, providing a direct route to complex derivatives.[7]
-
Reactivity at C2: While the C2 position is occupied by a hydrogen atom in the parent molecule, this site can be functionalized. In related systems, lithiation followed by quenching with an electrophile is a common strategy.
-
Halogen-based Cross-Coupling: The C-Br and C-Cl bonds are prime handles for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization, enabling the synthesis of diverse molecular libraries from a single starting material.
Caption: Key reactive sites for chemical diversification.
Applications in Drug Discovery and Materials Science
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[10][11] This is due to its ability to mimic purine bases and engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.[11] Consequently, numerous FDA-approved drugs contain this moiety.[12]
5-bromo-4-chloro-1H-benzoimidazole is not an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate. Its utility lies in:
-
Fragment-Based Drug Discovery (FBDD): It can be used as a core fragment to build libraries of potential inhibitors for kinases, polymerases, and other enzymes.
-
Combinatorial Chemistry: The two distinct halogen atoms allow for programmed, sequential diversification using cross-coupling chemistries, rapidly generating a large number of structurally diverse analogs for high-throughput screening.
-
Materials Science: Halogenated aromatic compounds are precursors for organic electronics, flame retardants, and functional polymers. The specific substitution pattern can be used to tune properties like conductivity and thermal stability.
Safety, Handling, and Storage
As with any halogenated organic compound, 5-bromo-4-chloro-1H-benzoimidazole must be handled with appropriate care.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid:
This self-validating protocol ensures that by following standard safety measures, the risks associated with handling this chemical are minimized.
References
-
SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Retrieved from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Lim, Y. J., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Retrieved from [Link]
-
N'Guessan, K. F., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]
-
Ahmad, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Retrieved from [Link]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-benzimidazole. Retrieved from [Link]
-
Williams, D. H. (1973). Mass Spectrometry. Royal Society of Chemistry. DOI: 10.1039/9781847556592. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-N-(4-chloro-phenyl)-2-cyclopropylcarbamoylmethoxy-benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-4-chloro-2-hydroxybenzoic acid, 2TMS - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 3. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]





